molecular formula C19H16O B12653174 4-(4-Tolyloxy)biphenyl CAS No. 51601-57-1

4-(4-Tolyloxy)biphenyl

Cat. No.: B12653174
CAS No.: 51601-57-1
M. Wt: 260.3 g/mol
InChI Key: JENMQODMHFMXSM-UHFFFAOYSA-N
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Description

4-(4-Tolyloxy)biphenyl is a biphenyl derivative offered as a high-purity compound for research and development purposes. This chemical is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds featuring a tolyloxy moiety, similar to this one, are of significant interest in medicinal chemistry and materials science. Researchers value these structures for their potential biological activities. Analogous molecules have been explored as key intermediates in synthesizing more complex heterocyclic compounds, such as 1,2,4-triazole thioethers, which are investigated for their enzyme inhibitory properties . The molecular scaffold is also relevant in the development of organic electronic materials and as a building block in polymer chemistry. Our product is subjected to rigorous quality control to ensure consistency and reliability for your research applications. Please inquire for detailed specifications, availability, and pricing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51601-57-1

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-methyl-4-(4-phenylphenoxy)benzene

InChI

InChI=1S/C19H16O/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

JENMQODMHFMXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of 4 4 Tolyloxy Biphenyl Chemistry

Electron Transfer and Radical Pathways in Biphenyl (B1667301) Formation

The synthesis of diaryl ethers, such as 4-(4-tolyloxy)biphenyl, often accomplished through Ullmann condensation, has been a subject of extensive mechanistic debate, with evidence pointing towards the involvement of both ionic and radical pathways. While electron spin resonance studies have often ruled out the presence of free radical intermediates in the bulk reaction mixture of some Ullmann couplings, the possibility of short-lived radical species or single-electron transfer (SET) processes, particularly at the catalyst surface, remains a topic of investigation. wikipedia.orgrsc.org

In the context of copper-catalyzed syntheses, a proposed SET mechanism involves the transfer of an electron from a Cu(I) species to the aryl halide, generating a radical anion. This intermediate can then fragment to produce an aryl radical and a halide anion. The aryl radical can subsequently react with a phenoxide to form the diaryl ether. Recent advances in copper-catalyzed dehydrogenative functionalization often invoke a SET process. rsc.org

Table 1: Proposed Steps in a Radical Pathway for Diaryl Ether Formation

StepDescription
1. Initiation A Cu(I) catalyst undergoes a single-electron transfer to an aryl halide.
2. Radical Anion Formation A radical anion of the aryl halide is formed.
3. Fragmentation The radical anion fragments into an aryl radical and a halide ion.
4. Radical Combination The aryl radical combines with a phenoxide to form the desired diaryl ether.

It is important to note that direct evidence for a radical mechanism in the synthesis of this compound specifically is not abundant in the literature. However, the general understanding of copper-catalyzed cross-coupling reactions suggests that such pathways should be considered, especially under specific reaction conditions or with particular catalyst systems. beilstein-journals.org The nature of the solvent, ligands, and the specific copper source can significantly influence whether an ionic or a radical pathway is favored. nih.gov

Nucleophilic and Electrophilic Substitution Mechanisms on Biphenyl and Phenoxy Moieties

The biphenyl and phenoxy groups of this compound exhibit distinct reactivities towards nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the biphenyl moiety of this compound is generally challenging due to the electron-rich nature of the aromatic rings. SNAr reactions typically require the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org In the absence of such activating groups, harsh reaction conditions are usually necessary for nucleophilic substitution to occur. For instance, the displacement of a halide from a 4-halobiphenyl with a phenoxide would be a key step in the synthesis of this compound via a nucleophilic aromatic substitution pathway. libretexts.orgorganic-chemistry.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate, followed by the departure of the leaving group to restore aromaticity. nih.govnih.gov

Electrophilic Aromatic Substitution (SEAr):

The biphenyl system is generally more reactive towards electrophiles than benzene. spu.edu The phenoxy group is an activating, ortho, para-directing group, while the tolyl group is also activating and ortho, para-directing. In this compound, electrophilic attack can occur on either the biphenyl or the tolyl ring. The regioselectivity of the reaction will be influenced by the electronic effects of the substituents and steric hindrance. For example, in the nitration of biphenyl derivatives, the position of the incoming nitro group is directed by the existing substituents. semanticscholar.orgnih.govresearchgate.net The tolyloxy group (-O-Ar) on the biphenyl ring will direct incoming electrophiles to the ortho and para positions of the ring to which it is attached. Similarly, the methyl group on the other ring will also direct to its ortho and para positions. The interplay of these directing effects determines the final product distribution.

Table 2: Comparison of Nucleophilic and Electrophilic Substitution on this compound

Reaction TypeReactivity of Biphenyl MoietyReactivity of Phenoxy MoietyKey Mechanistic Feature
Nucleophilic Aromatic Substitution Generally low, requires activationCan be a nucleophile (phenoxide)Formation of a Meisenheimer intermediate
Electrophilic Aromatic Substitution Activated compared to benzeneActivating and ortho, para-directingFormation of a resonance-stabilized carbocation (arenium ion)

Rearrangement and Fragmentation Pathways

Rearrangement Pathways:

Diaryl ethers can undergo rearrangement reactions under certain conditions, such as photochemical or thermal induction. For instance, photochemical rearrangement of dibenzo wikipedia.orgoregonstate.edudioxins, which contain a diaryl ether motif, has been shown to proceed through reactive spirocyclohexadienone and biphenylquinone intermediates. researchgate.net While specific studies on the rearrangement of this compound are scarce, analogous pathways could be envisioned. Thermal rearrangements, such as the Smiles rearrangement, are also known for activated diaryl ether systems, typically involving intramolecular nucleophilic aromatic substitution. researchgate.net

Fragmentation Pathways:

The fragmentation of this compound under mass spectrometry conditions can provide valuable structural information. In electron impact mass spectrometry, the molecular ion would be expected to undergo fragmentation through cleavage of the ether bond, leading to the formation of ions corresponding to the biphenyl and tolyloxy moieties. Further fragmentation of these primary ions would then occur. Studies on the mass spectra of methoxyhalobiphenyls have shown that the fragmentation pathways are influenced by the nature and position of the substituents. nih.gov For this compound, characteristic fragments would likely include the biphenyl cation, the tolyloxy cation, and potentially rearranged ions.

Table 3: Plausible Fragmentation Ions of this compound in Mass Spectrometry

m/z (proposed)Ion Structure
260[C19H16O]+• (Molecular Ion)
154[C12H10]+• (Biphenyl radical cation)
107[C7H7O]+ (Tolyloxy cation)
91[C7H7]+ (Tropylium ion from tolyl group)

Mechanistic Probes and Isotope Labeling Studies in Diphenyl Ether Systems

Isotope labeling is a powerful tool for elucidating reaction mechanisms. In the context of diphenyl ether synthesis, such as the Ullmann reaction, isotopic labeling can help to distinguish between different proposed pathways. For example, using 18O-labeled phenol (B47542) would allow for the tracking of the oxygen atom throughout the reaction, confirming whether it is incorporated into the final product as expected. Similarly, kinetic isotope effect (KIE) studies, where an atom at a reactive site is replaced by its heavier isotope (e.g., 13C for 12C, or deuterium (B1214612) for hydrogen), can provide information about the rate-determining step of a reaction. A significant KIE suggests that the bond to the isotopically labeled atom is broken or formed in the rate-determining step. oregonstate.eduosti.gov

Role of Catalysts in Directing Reaction Pathways

In the synthesis of this compound, particularly through Ullmann-type couplings, the catalyst plays a pivotal role in determining the reaction pathway and efficiency. Copper catalysts are traditionally used for these reactions. rsc.orgorganic-chemistry.org The oxidation state of the copper, the nature of the ligands, and the reaction conditions all influence the mechanism.

The catalytic cycle in copper-catalyzed diaryl ether synthesis is thought to involve either a Cu(I)/Cu(III) or a Cu(0)/Cu(II) cycle. In a widely accepted mechanism, a Cu(I) species reacts with the aryl halide in an oxidative addition step to form a Cu(III) intermediate. This is followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst. nih.gov Ligands, such as diamines, amino acids, or diketones, can stabilize the copper intermediates and accelerate the reaction, allowing for milder reaction conditions. nih.govmdpi.commcgill.ca The choice of ligand can also influence the regioselectivity of the reaction.

More recently, palladium-based catalysts have also been employed for the synthesis of diaryl ethers, often offering higher activity and broader substrate scope. organic-chemistry.org The mechanism of palladium-catalyzed diaryl ether synthesis typically involves an oxidative addition, transmetalation (if using an organometallic reagent), and reductive elimination cycle. The choice between a copper and a palladium catalyst can therefore direct the reaction through different mechanistic pathways. Furthermore, the development of heterogeneous catalysts, such as copper-exchanged zeolites, offers advantages in terms of catalyst recovery and reuse. nih.govresearchgate.net

Table 4: Comparison of Catalytic Systems in Diaryl Ether Synthesis

Catalyst SystemCommon Oxidation StatesKey Mechanistic StepsAdvantages
Copper-based Cu(I)/Cu(III) or Cu(0)/Cu(II)Oxidative addition, reductive eliminationCost-effective, well-established
Palladium-based Pd(0)/Pd(II)Oxidative addition, transmetalation, reductive eliminationHigh activity, broad substrate scope
Heterogeneous (e.g., Cu-Zeolite) VariesSurface-mediated reactionsRecyclable, easy separation

Advanced Characterization Techniques and Methodological Research for 4 4 Tolyloxy Biphenyl

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular structure. For 4-(4-Tolyloxy)biphenyl, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a full structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the complete structure of this compound can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the methyl group protons and the aromatic protons on the three phenyl rings. Based on data from analogous compounds like 4-methylbiphenyl (B165694) and 4-methoxybiphenyl, the signals can be predicted. rsc.org The methyl (-CH₃) protons on the tolyl group would appear as a characteristic singlet in the upfield region (around 2.3-2.5 ppm). The aromatic protons would resonate in the downfield region (typically 6.9-7.6 ppm), with their exact chemical shifts and splitting patterns determined by their position relative to the ether linkage and the other phenyl ring. The protons on the tolyloxy ring and the biphenyl (B1667301) moiety will exhibit complex splitting patterns (doublets and multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum for this compound would display unique signals for each carbon atom in a distinct chemical environment. This includes the methyl carbon, the ether-linked aromatic carbons (C-O), the carbon-carbon linked aromatic carbons of the biphenyl group, and the remaining aromatic carbons (C-H). Theoretical and experimental studies on similar biphenyl derivatives are used to assign these signals definitively. nih.gov

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Methyl (-CH₃) ~2.4 Singlet
Aromatic (Tolyl group) ~6.9 - 7.2 Doublet, Multiplet

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are highly effective for identifying functional groups and confirming structural features.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A key feature would be the C-O-C asymmetric stretching vibration of the diaryl ether linkage, typically found in the 1200-1270 cm⁻¹ region. Other significant absorptions include aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ range), and C-H out-of-plane bending vibrations (700-900 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings. researchgate.netualberta.ca

Raman Spectroscopy: Raman spectroscopy also provides a vibrational fingerprint of the molecule. Due to the molecule's aromatic nature, strong Raman signals are expected for the symmetric breathing modes of the phenyl rings. The biphenyl linkage would also give rise to a characteristic Raman band. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds, providing complementary data for a complete vibrational analysis. nih.gov

Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch (Methyl) 2850 - 3000 IR, Raman
Aromatic C=C Stretch 1400 - 1610 IR, Raman
Asymmetric C-O-C Stretch 1200 - 1270 IR

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized, leading to a molecular ion (M⁺) and various fragment ions.

For this compound (C₁₉H₁₆O), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 260.12 g/mol ). The fragmentation pattern provides structural clues. The biphenyl core is relatively stable, often appearing as a significant fragment (m/z 154) in the mass spectra of related compounds. nist.gov Cleavage of the ether bond is a likely fragmentation pathway, generating ions corresponding to the tolyloxy and biphenyl fragments, further confirming the molecule's structure.

Crystallographic Studies for Solid-State Structural Determination

While spectroscopic methods reveal molecular connectivity, crystallographic studies, particularly X-ray diffraction, provide the definitive three-dimensional structure of a molecule in the solid state.

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and torsion angles. For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings, which is influenced by the substituents and crystal packing forces. niscpr.res.in

Representative Crystal Data for Biphenyl Derivatives

Parameter Example Value (for 4,4'-dimethoxy-1,1-biphenyl) niscpr.res.in
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.92
b (Å) 9.57
c (Å) 12.11

Computational chemistry provides a powerful means to complement experimental findings. Techniques like Density Functional Theory (DFT) are used to calculate the optimized geometry of a molecule in the gas phase. niscpr.res.in Comparing these theoretical structures with the experimental data from X-ray diffraction reveals the influence of intermolecular forces and crystal packing on the molecular conformation.

For biphenyl compounds, the dihedral angle between the phenyl rings is a key point of comparison. In the gas phase, this angle is typically non-zero due to steric hindrance, but in the solid state, crystal packing can force the molecule into a more planar or more twisted conformation. niscpr.res.in Studies on substituted biphenyls show that DFT calculations can accurately predict bond lengths and angles, often with a high degree of agreement with experimental XRD data, validating both the experimental results and the theoretical models used. niscpr.res.in

Chromatographic Techniques for Compound Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the real-time monitoring of the synthesis of this compound and the subsequent analysis of the product mixture. This powerful method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry, making it indispensable for assessing reaction progress, identifying byproducts, and determining the purity of the final compound.

In a typical synthesis, such as an Ullmann condensation or a Buchwald-Hartwig amination adapted for etherification, aliquots can be withdrawn from the reaction vessel at various time points. These samples are then prepared for GC-MS analysis, which usually involves quenching the reaction and extracting the organic components. The resulting solution is injected into the gas chromatograph.

The separation of components within the GC is based on their volatility and interaction with the stationary phase of the column. A non-polar or semi-polar capillary column, such as one coated with a phenyl-arylene polymer, is often employed for the analysis of diaryl ethers like this compound. The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and polarities. For instance, the starting materials, such as 4-bromobiphenyl (B57062) and p-cresol (B1678582), would be expected to have shorter retention times than the higher molecular weight product, this compound.

As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of each compound.

For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragments corresponding to the tolyloxy and biphenyl moieties. The presence and relative abundance of these fragments provide structural confirmation of the desired product.

By monitoring the relative peak areas of the reactants and the product in the chromatogram over time, the reaction kinetics can be studied. A decrease in the peak areas of the starting materials concurrent with an increase in the peak area of this compound signifies the progression of the reaction. Furthermore, the appearance of any additional peaks in the chromatogram would indicate the formation of byproducts, which can then be identified by their mass spectra. This information is crucial for optimizing reaction conditions to maximize yield and purity.

The following interactive data table illustrates a hypothetical GC-MS analysis of a reaction mixture for the synthesis of this compound. The retention times and major mass fragments are representative of what would be expected in such an analysis.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
p-Cresol8.5108107, 79, 77
4-Bromobiphenyl15.2232/234153, 152, 76
This compound25.8260245, 168, 152, 91
Biphenyl (potential byproduct)12.1154153, 77, 76

Theoretical and Computational Chemistry Studies of 4 4 Tolyloxy Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometries, electronic distributions, and the energies of different molecular states.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. ju.edu.sanih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Biphenyl (B1667301) System (Illustrative)

Parameter DFT Calculated Value
C-C (within phenyl ring) ~1.39 Å
C-C (inter-ring) ~1.49 Å
C-O (ether linkage) ~1.36 Å
C-H ~1.09 Å
C-C-C (ring angle) ~120°
C-O-C (ether angle) ~118°

Note: These are generalized values for similar structural motifs and actual calculated values for 4-(4-Tolyloxy)biphenyl may vary.

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate descriptions of chemical phenomena.

While computationally more demanding than DFT, ab initio methods are invaluable for gaining deep insights into reaction mechanisms. mdpi.com For this compound, these calculations could be used to explore potential chemical transformations, such as electrophilic or nucleophilic attacks on the aromatic rings or cleavage of the ether linkage. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, providing a quantitative understanding of the reaction kinetics. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a collection of atoms, MD simulations can track the positions and velocities of atoms over time, providing a dynamic picture of molecular behavior.

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited to investigate the effects of solvents on the conformation and dynamics of this compound. nih.gov By explicitly including solvent molecules in the simulation box, it is possible to model the solute-solvent interactions and understand how the solvent affects the molecule's structure and flexibility.

Furthermore, MD simulations can be used to predict the tendency of molecules to aggregate. researchgate.netnih.gov By simulating a system containing multiple molecules of this compound, one can observe whether they tend to cluster together and, if so, what are the preferred modes of interaction (e.g., π-stacking between the aromatic rings). This is particularly relevant for understanding the properties of the compound in the condensed phase. researchgate.net

Electronic Structure Analysis

A detailed analysis of the electronic structure provides key insights into a molecule's reactivity and photophysical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.com According to frontier molecular orbital theory, the reactivity of a molecule is largely governed by the interactions between its FMOs and those of other species. youtube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. eurjchem.comnih.gov A smaller HOMO-LUMO gap generally indicates a more reactive molecule. eurjchem.com For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5 to -5.5
LUMO -1.5 to -0.5
HOMO-LUMO Gap 4.0 to 5.0

Note: These are typical energy ranges for similar aromatic ether compounds and the actual values for this compound would need to be calculated specifically.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals uni-muenchen.dewikipedia.orgwisc.edu. This localization allows for a detailed quantitative analysis of electron density distribution and the stabilizing interactions that arise from deviations from an idealized Lewis structure. These deviations, interpreted as donor-acceptor or charge-transfer interactions, are fundamental to understanding non-covalent interactions uba.ar.

In the context of this compound, NBO analysis can elucidate the nature and magnitude of various intermolecular interactions that govern its condensed-phase behavior. The primary interactions expected for a molecule of this type include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. NBO analysis would characterize this as donor-acceptor interactions between the filled π orbitals (donors) of one molecule and the empty π* antibonding orbitals (acceptors) of another.

C-H···π Interactions: The hydrogen atoms on the phenyl and tolyl groups can interact with the π-electron clouds of neighboring aromatic rings. This is identified in NBO analysis as a charge transfer from the π-system (donor) to the σ* antibonding orbital of the C-H bond (acceptor).

The analysis quantifies these interactions through second-order perturbation theory, which estimates the stabilization energy E(2) associated with each donor-acceptor interaction uni-muenchen.de. A higher E(2) value indicates a stronger interaction. For instance, studies on para-substituted biphenyls have highlighted the presence of specific and persistent CH···CH contacts that contribute to the stability of layered crystal structures researchgate.net. NBO analysis would provide a quantum chemical basis for the directionality and strength of these and other non-covalent forces in the crystal lattice of this compound.

Table 1: Representative Donor-Acceptor Interactions Quantifiable by NBO Analysis for Aromatic Systems

Donor NBO (Molecule 1)Acceptor NBO (Molecule 2)Interaction TypeTypical E(2) (kcal/mol)
π(C=C)π(C=C)π-π Stacking0.5 - 5.0
π(C=C)σ(C-H)C-H···π0.2 - 2.5
σ(C-H)σ*(C-H)Dispersion< 0.5

Note: The E(2) values are illustrative and depend on the specific geometry and level of theory.

Global Reactivity Parameters (Electronegativity, Chemical Hardness, Electrophilicity)

Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative assessment of a molecule's chemical stability and reactivity. These parameters are calculated within the framework of conceptual Density Functional Theory (DFT).

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). A higher electronegativity indicates a greater tendency to accept electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or undergo charge transfer. It is calculated from the HOMO-LUMO energy gap. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive, while those with a small gap are "soft" and more reactive scivisionpub.com.

Global Electrophilicity Index (ω): This parameter quantifies the propensity of a species to accept electrons. A high electrophilicity index characterizes a good electrophile.

These parameters are defined by the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity (ω) = μ² / 2η = (-χ)² / 2η

For this compound, the presence of the electron-donating tolyl group and the ether linkage influences the electronic structure, affecting the HOMO and LUMO energies and, consequently, the global reactivity parameters. While specific DFT calculations for this exact molecule are not available in the cited literature, the table below presents representative values for a related substituted biphenyl compound to illustrate the typical magnitude of these parameters.

Table 2: Illustrative Global Reactivity Parameters for a Di-substituted Biphenyl calculated at the B3LYP/6-311+G(d,p) level.

ParameterValue (eV)
EHOMO-6.78
ELUMO-1.26
Energy Gap (ΔE)5.52
Ionization Potential (I)6.78
Electron Affinity (A)1.26
Electronegativity (χ)4.02
Chemical Hardness (η)2.76
Global Electrophilicity (ω)2.93

Data adapted from a study on di-ortho-substituted halogenated biphenyls for illustrative purposes scivisionpub.com.

Computational Prediction and Investigation of Optical and Electronic Properties

Theoretical Determination of Polarizability and Hyperpolarizability

The interaction of a molecule with an external electric field, such as that from light, induces a dipole moment. This response is described by the polarizability (α) and hyperpolarizabilities (β, γ, etc.), which are key to understanding a material's linear and nonlinear optical (NLO) properties. Computational quantum chemistry provides a powerful tool for calculating these properties.

Polarizability (α): Describes the linear response of the electron cloud to an electric field and is related to the refractive index of the material.

First Hyperpolarizability (β): Governs the second-order NLO response, which includes phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A large β value is a prerequisite for a material to be an efficient SHG material.

Table 3: Representative Calculated NLO Properties for Novel Fused-Triazine Derivatives.

PropertySymbolValue (esu)
Mean Polarizability<α>50 - 80 x 10-24
First Hyperpolarizability<β>15 - 25 x 10-30

Note: Values are illustrative and adapted from a study on different conjugated systems to show typical orders of magnitude nih.gov. The values for this compound would require specific calculation.

Exciton Binding Energy Investigations

In molecular solids, the absorption of a photon typically does not create free electrons and holes but rather a bound electron-hole pair known as an exciton tandfonline.com. The exciton binding energy (Eb) is the energy required to dissociate this exciton into free charge carriers rsc.org. This parameter is of paramount importance in optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), as it influences the efficiency of charge generation and recombination.

Organic molecular crystals, such as those that would be formed by this compound, are characterized by weak van der Waals intermolecular interactions. This leads to the formation of tightly bound Frenkel excitons, which are largely localized on a single molecule lehigh.edu. Consequently, organic materials often have large exciton binding energies, typically in the range of 0.1 to 1.0 eV tandfonline.comlehigh.edu.

The exciton binding energy can be estimated theoretically by calculating the difference between the fundamental electronic bandgap (the energy to create a free electron and hole) and the optical bandgap (the energy to create the lowest-energy exciton). Advanced computational methods, such as solving the Bethe-Salpeter equation on top of a DFT calculation, are used for accurate predictions worldscientific.com. Studies on other biphenyl derivatives have utilized TD-DFT methods to estimate exciton binding energies jdigitaldiagnostics.com. For biphenyl itself, the exciton interaction between the two rings is known to be significant colostate.edu. Given its conjugated aromatic structure, this compound is expected to have a substantial exciton binding energy, a characteristic feature of organic semiconducting materials.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties researchgate.netmdpi.com. These models are built by finding a statistical relationship between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property.

For a class of compounds like diaryl ethers, QSPR models can be invaluable for predicting properties that are difficult or costly to measure experimentally. Successful QSPR models have been developed for polybrominated and polychlorinated diphenyl ethers to predict properties such as photolysis rates, vapor pressures, and n-octanol/water partition coefficients (Kow) nih.govnih.govnih.gov.

A QSPR study for this compound and related compounds would involve the following steps:

Data Set Compilation: Gathering experimental data for a specific property (e.g., boiling point, solubility, chromatographic retention time) for a series of structurally related diaryl ethers.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule in the series. These can include constitutional, topological, geometric, and quantum chemical descriptors.

Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, to build a mathematical equation linking the descriptors to the property.

Model Validation: Rigorously testing the model's statistical significance, robustness, and predictive power using internal and external validation techniques.

For instance, a QSPR model for the environmental persistence of diaryl ethers might find that properties like the HOMO-LUMO energy gap (related to photoreactivity) and average molecular polarizability (related to intermolecular forces) are key predictors nih.govnih.gov.

Table 4: Outline of a Hypothetical QSPR Study for Diaryl Ethers.

StepDescriptionExample Descriptors/Methods
1. PropertySelect a target property for prediction.n-Octanol/Water Partition Coefficient (log Kow)
2. DescriptorsCalculate numerical values representing the molecular structure.Molecular Weight, Average Polarizability, HOMO-LUMO Gap, Dipole Moment.
3. RegressionDevelop a mathematical model.Multiple Linear Regression (MLR).
4. Model EquationGenerate a predictive equation.log Kow = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
5. ValidationAssess the model's accuracy and predictive ability.Cross-validation (Q²), external test set prediction (R²pred).

Substituent Effects on Reactivity and Electronic Structure

Theoretical and computational chemistry studies have provided significant insights into how the introduction of various substituent groups on the this compound framework can modulate its reactivity and electronic properties. The nature and position of these substituents can have a profound impact on the electron distribution across the biphenyl system and the ether linkage, thereby influencing the molecule's stability, reactivity, and potential interactions with other molecules.

The reactivity of biphenyl derivatives can be significantly altered by the presence of electron-donating or electron-withdrawing groups. For instance, studies on related 4'-substituted-4-biphenylyloxenium ions have shown that substituents can influence the stability and lifetime of reactive intermediates. nih.gov Electron-withdrawing groups, such as cyano (-CN) or nitro (-NO2), can decrease the stability of cationic intermediates, leading to very short lifetimes in the picosecond range. nih.gov This has implications for the reaction mechanisms, potentially favoring pre-association pathways for trapping by nucleophiles. nih.gov Conversely, electron-donating groups can stabilize such intermediates. nih.gov These findings suggest that the reactivity of this compound can be finely tuned by strategic placement of substituents on either of the phenyl rings.

The table below summarizes the predicted effects of different classes of substituents on key electronic and reactivity parameters of a generic biphenyl core structure, based on general principles observed in computational studies of related compounds.

Substituent TypePositionPredicted Effect on Electron Density of Biphenyl CorePredicted Effect on Reactivity Towards ElectrophilesPredicted Impact on Cationic Intermediate Stability
Electron-Donating (e.g., -OCH3, -CH3)paraIncreaseIncreaseIncrease
Electron-Withdrawing (e.g., -NO2, -CN)paraDecreaseDecreaseDecrease
Halogen (e.g., -Cl, -Br)paraDecrease (inductive), Increase (resonance)DecreaseDecrease

These computational predictions are crucial for understanding structure-activity relationships and for the rational design of this compound derivatives with specific desired chemical properties.

In Silico Modeling for Conformational and Binding Insights

In silico modeling plays a pivotal role in understanding the three-dimensional structure and intermolecular interactions of this compound. These computational techniques provide a molecular-level understanding of its conformational preferences and how it might bind to biological targets or other molecules.

Molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a ligand to a receptor. In the context of this compound, docking studies can provide valuable insights into its potential interactions with biological macromolecules, such as enzymes or receptors. scivisionpub.comresearchgate.net These simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex. scivisionpub.comresearchgate.net For instance, studies on other biphenyl-based ligands have successfully used docking to understand their binding to protein targets. nih.gov

The results from these in silico studies can be summarized in data tables that highlight key conformational and binding parameters. An example of such a table is provided below, illustrating the type of data generated from these computational analyses for a hypothetical binding scenario.

Computational MethodParameterPredicted Value for this compoundSignificance
Ab initio CalculationEquilibrium Dihedral Angle~40-50°Determines the degree of π-conjugation and overall molecular shape.
Molecular MechanicsRotational Energy Barrier5-10 kcal/molIndicates the flexibility of the biphenyl linkage.
Molecular DockingBinding Affinity (ΔG)-7 to -10 kcal/molPredicts the strength of interaction with a hypothetical receptor.
Molecular DockingKey Interacting ResiduesHydrophobic (e.g., Leu, Val), Aromatic (e.g., Phe, Tyr)Identifies the specific amino acids in a binding pocket that are crucial for interaction.

These computational approaches are invaluable for providing an atomistic picture of the binding event and for guiding the design of new this compound derivatives with enhanced binding properties. nih.gov

Applications in Advanced Materials Science Featuring 4 4 Tolyloxy Biphenyl Scaffolds

Development of Liquid Crystalline Materials

The biphenyl (B1667301) moiety is a well-established mesogenic core, known for inducing liquid crystalline phases. nih.govmdpi.com The elongated and rigid nature of the 4-(4-tolyloxy)biphenyl scaffold makes it a prime candidate for the design of thermotropic liquid crystals. The introduction of various terminal groups to this core structure can lead to the formation of different mesophases, such as nematic and smectic phases, over wide temperature ranges. nih.govresearchgate.net

Exploration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

In the field of organic electronics, biphenyl derivatives are frequently utilized as key components in hole-transporting materials (HTMs) for OLEDs. sci-hub.redmdpi.com The this compound scaffold possesses the requisite electronic and thermal properties for such applications. Its aromatic nature allows for efficient hole transport, while the biphenyl core contributes to a high glass transition temperature, ensuring the morphological stability of the device during operation. mdpi.com

The performance of OLEDs is highly dependent on the charge balance within the device, which is influenced by the properties of the charge transport layers. wikipedia.org By functionalizing the this compound core with appropriate amine groups, it is possible to create novel HTMs with tailored ionization potentials and charge carrier mobilities. mdpi.com Research on di- and tetra-substituted biphenyl derivatives has shown that the number and position of substituents can significantly impact the luminescence efficiencies of OLEDs. mdpi.com Furthermore, the incorporation of biphenyl moieties into conjugated copolymers has been shown to yield materials with promising photoluminescent properties for optoelectronic applications. mdpi.com

Utilization in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netsaske.sk The rigid and geometrically defined nature of the this compound scaffold makes it an attractive building block, or linker, for the construction of both 2D and 3D COFs. nih.govempa.chnih.gov

The synthesis of COFs typically involves the condensation of multitopic linkers to form extended, porous networks. researchgate.netCurrent time information in Boston, MA, US. By introducing reactive functional groups, such as aldehydes, amines, or boronic acids, onto the this compound core, it can be used as a linker in the synthesis of highly crystalline COFs. The dimensions and connectivity of the resulting framework can be tuned by the choice of co-monomers and reaction conditions. researchgate.net Similarly, this scaffold can be employed in the synthesis of other porous organic polymers (POPs), which, while often amorphous, still exhibit high surface areas and are useful for applications like tetracycline (B611298) adsorption from water. wikipedia.orgmdpi.com The use of biphenyl-based monomers has been shown to be beneficial for creating POPs with high specific surface areas. wikipedia.org

Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), are constructed from metal ions or clusters linked by organic ligands. The this compound scaffold, when appropriately functionalized with coordinating groups like carboxylates or phosphonates, can act as a versatile ligand for the synthesis of novel CPs and MOFs.

The structural diversity of CPs and MOFs is influenced by the geometry of the organic linker and the coordination preference of the metal center. The biphenyl core of this compound allows for some rotational freedom, which can lead to the formation of diverse and interpenetrated network structures. Researchers have successfully synthesized a range of CPs and MOFs using functionalized biphenyl-dicarboxylate and biphenyl-tetraphosphonate linkers, demonstrating their utility in creating materials with interesting magnetic, luminescent, and catalytic properties. The luminescent properties of these materials are particularly noteworthy, with potential applications in sensing and solid-state lighting.

Research into Organic Room Temperature Phosphorescence (RTP) Materials

Organic room-temperature phosphorescence (RTP) materials are gaining significant attention for their potential in applications such as bioimaging, data encryption, and display technologies. The development of heavy-atom-free RTP materials is a particularly active area of research. The this compound scaffold, with its rigid aromatic structure, has the potential to be utilized in the design of such materials.

One common strategy to achieve efficient RTP in purely organic systems is through a host-guest doping approach, where a phosphorescent guest molecule is dispersed in a rigid host matrix to suppress non-radiative decay pathways. The this compound structure could serve as a host material due to its ability to form a rigid environment. Furthermore, the ether linkage and the biphenyl core could facilitate intersystem crossing, a key process for generating the triplet excitons responsible for phosphorescence. While direct RTP from this compound has not been extensively reported, its structural motifs are present in molecules that do exhibit RTP, suggesting its potential as a building block for new phosphorescent materials.

Incorporation into Polymeric Materials and Network Polymers

The incorporation of the this compound unit into polymer backbones or as pendant side chains can impart desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic characteristics. The rigidity of the biphenyl group can enhance the glass transition temperature of polymers.

A study on the synthesis and polymerization of 4-pentafluorophenyloxy-4'-vinylbiphenyl, a compound structurally related to this compound, demonstrated the creation of polymers with high thermal stability and high glass transition temperatures. These polymers were soluble in common organic solvents, a desirable trait for processability. The study also explored the copolymerization of the vinylbiphenyl monomer with methylacrylate, resulting in copolymers with tunable glass transition temperatures and excellent thermal decomposition properties. This research suggests that vinylated derivatives of this compound could be valuable monomers for creating a new class of high-performance polymers and network polymers with tailored thermal and mechanical properties.

Fabrication of Functional Coatings and Thin Films

The ability to form ordered molecular layers on surfaces is crucial for the development of various electronic and optical devices. Biphenyl-containing molecules are well-suited for the fabrication of functional coatings and thin films due to their rigid structure and potential for self-assembly. The Langmuir-Blodgett (LB) technique, for instance, allows for the deposition of monomolecular layers onto solid substrates, creating highly ordered thin films. nih.gov

Polymers containing biphenyl groups as side chains have been successfully deposited as Langmuir-Blodgett films. nih.gov These films exhibit good packing and can be built up into ordered multilayers, as confirmed by X-ray diffraction. nih.gov Such ordered structures are essential for applications in waveguiding and as spacer materials in more complex film architectures. The this compound scaffold, when incorporated into a polymer or functionalized with appropriate groups for surface attachment, could be used to create functional coatings with specific surface energies, protective properties, or as part of sensor platforms. For example, thin films of porphyrins containing carboxy-phenyl substituents have been shown to inhibit steel corrosion, indicating the potential for functionalized biphenyl derivatives in protective coatings.

4 4 Tolyloxy Biphenyl As an Organic Synthesis Building Block and Chemical Intermediate

Precursor for Complex Organic Molecule Synthesis

The structure of 4-(4-Tolyloxy)biphenyl offers a robust platform for the assembly of complex organic molecules. Its utility as a precursor is primarily demonstrated through its derivatives, which can be readily prepared and subsequently transformed into more elaborate structures. A key derivative in this context is (4-(p-tolyloxy)phenyl)methanamine (B148088). This compound incorporates a reactive primary amine group, opening up a wide range of possibilities for further chemical modifications.

The primary amine functional group in (4-(p-tolyloxy)phenyl)methanamine is a versatile handle for introducing a variety of substituents through well-established reactions such as acylation, alkylation, and reductive amination. These transformations are fundamental in the construction of amides, secondary and tertiary amines, and various nitrogen-containing heterocyclic compounds. The bifunctional nature of this precursor—possessing both the diaryl ether biphenyl (B1667301) core and the reactive amine—allows for either sequential or orthogonal chemical strategies in the design of complex molecular frameworks. For example, a patent describes a large-scale synthesis of (4-(p-tolyloxy)phenyl)methanamine hydrochloride with a high yield of 97%, underscoring its accessibility and importance as a starting material for more complex targets. chemicalbook.com

Table 1: Synthesis of (4-(p-tolyloxy)phenyl)methanamine hydrochloride

Precursor Reagents Product Yield Reference

Intermediates for Dyes and Colorants Production

The biphenyl moiety is a well-known structural component in the production of various chemicals, including dyes. meritresearchjournals.org The extended π-conjugated system of biphenyl derivatives makes them suitable candidates for chromophores, which are the parts of a molecule responsible for its color. The synthesis of polyconjugated molecules based on biphenyl units can lead to potential luminophores and electroactive materials.

Building Blocks for Agrochemical Development

Biphenyl and its derivatives have been extensively utilized as foundational structures in the development of agrochemicals, including insecticides, fungicides, and herbicides. meritresearchjournals.org The lipophilic nature of the biphenyl core can be advantageous for the bioavailability and transport of a molecule within a target pest or plant. The aryloxy-phenyl linkage, also present in this compound, is a common feature in many modern herbicides.

While direct application of this compound in commercial agrochemicals is not prominently documented, its structural motifs are present in numerous bioactive compounds. Research into new agrochemicals frequently explores derivatives containing these key fragments.

Herbicides: A class of lipophilic pyrimidine-biphenyl herbicides has been discovered that shows potent activity. mdpi.com Furthermore, 2-(4-aryloxyphenoxy)propionamide derivatives are a significant class of herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme in weeds. jlu.edu.cn

Fungicides: Biphenyl compounds have demonstrated potent antifungal activity against various phytopathogenic fungi that affect major crops like rice. meritresearchjournals.org Studies on biphenyl-2,6-diethanone derivatives have also shown significant antifungal properties. researchgate.net

Insecticides: The development of novel insecticidal agents often incorporates biphenyl structures. nih.gov For instance, a series of 4-(propargyloxy)benzenesulfonamide derivatives have been synthesized and shown to possess good insecticidal activity against certain pests. nih.gov

The consistent appearance of the biphenyl and diaryl ether structures in active agrochemical compounds underscores the potential of this compound as a valuable building block for the synthesis of new and effective crop protection agents.

Table 2: Examples of Agrochemical Classes with Structural Motifs Related to this compound

Agrochemical Class Relevant Structural Motif Target Pest/Weed Type Reference
Pyrimidine-Biphenyl Herbicides Biphenyl Weeds (Grasses) mdpi.com
2-(4-Aryloxyphenoxy)propionamides Aryloxyphenoxy Weeds (Grasses) jlu.edu.cn
Biphenyl-based Antifungals Biphenyl Phytopathogenic Fungi meritresearchjournals.org

Utility in Pharmaceutical Synthesis as Synthetic Intermediates

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. meritresearchjournals.org Its role as a synthetic intermediate is crucial for the development of new therapeutic agents. Derivatives of this compound serve as important intermediates in the synthesis of various pharmaceuticals.

Specifically, (4-(p-tolyloxy)phenyl)methanamine and its hydrochloride salt are identified as intermediates for the synthesis of drugs. chemicalbook.comnih.gov The presence of the amine group allows for the construction of more complex molecules with potential biological activity. This versatility makes this compound a valuable starting point for medicinal chemists exploring new drug candidates. The combination of the diaryl ether linkage and the biphenyl structure can be tailored to interact with specific biological targets.

Advanced Research Directions and Future Perspectives in 4 4 Tolyloxy Biphenyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental footprint of 4-(4-tolyloxy)biphenyl and its derivatives are heavily dependent on the efficiency and sustainability of their synthetic methodologies. Current research is moving beyond traditional synthesis methods, which often require harsh conditions and generate significant waste, toward more sophisticated and eco-friendly alternatives.

Key areas of development include:

Catalytic Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for constructing the C-O ether bond and the C-C biaryl bond present in the target molecule. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (adapted for etherification) and Suzuki-Miyaura cross-coupling, are at the forefront. For instance, a green synthesis approach for biphenyl (B1667301) carboxylic acids has been demonstrated using a water-soluble fullerene-supported PdCl₂ nanocatalyst for Suzuki-Miyaura coupling in pure water at room temperature, achieving high yields. researchgate.net Such methodologies, if adapted for this compound, could drastically reduce the reliance on volatile organic solvents and high temperatures.

Green Solvents and Catalysts: The principle of green chemistry is central to new synthetic designs. Research is focused on replacing conventional solvents with water, supercritical fluids, or biodegradable ionic liquids. Furthermore, the development of heterogeneous catalysts, which can be easily recovered and recycled, is a major goal. For example, using a recyclable palladium nanocatalyst in water not only simplifies the reaction setup but also minimizes metal contamination in the final product. researchgate.net

Synthesis StrategyKey AdvantageRelevant Research Context
Suzuki-Miyaura Coupling High tolerance for functional groups; can be performed in aqueous media.Green synthesis of biphenyl carboxylic acids using a water-soluble palladium catalyst. researchgate.net
Buchwald-Hartwig Etherification Direct formation of the diaryl ether bond using a palladium catalyst.General method for C-O bond formation, adaptable for sustainable conditions.
Flow Chemistry Enhanced process control, safety, and scalability.Optimization of various organic transformations, applicable to biphenyl synthesis.

Exploration of Emerging Materials Applications

The distinct molecular architecture of this compound—combining the rigidity of the biphenyl unit with the slight flexibility of the ether linkage—makes it an attractive building block for advanced materials.

Organic Electronics: Biphenyl-containing molecules are widely researched for their charge-transporting properties. nih.gov Derivatives of this compound could be explored as materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov For instance, a related compound, 4-(4-Biphenyl)-2,3,5,6-tetrafluoropyridine, has been synthesized specifically for use as an electron-transport layer in heterostructured LEDs. researchgate.net The tolyloxy group can be used to fine-tune the electronic properties and solubility of the resulting materials.

High-Performance Polymers: The thermal stability and rigidity imparted by the biphenyl group make it a candidate for incorporation into high-performance polymers like polyimides, polyamides, and polyetherketones. These materials are sought after in the aerospace, automotive, and electronics industries for their durability and resistance to high temperatures and chemical degradation.

Liquid Crystals: The elongated, rigid shape of biphenyl derivatives is a fundamental characteristic of many liquid crystalline compounds. By attaching appropriate functional groups, this compound could serve as a core structure for new liquid crystal materials with specific phase behaviors and electro-optical properties.

Integration of Advanced Computational Modeling for Property Prediction and Design

Computational chemistry provides powerful, non-empirical tools to predict the properties of molecules like this compound before their synthesis, saving significant time and resources.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can accurately predict electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing materials for organic electronics. nih.gov Computational studies on chlorinated biphenyls have successfully used ab initio calculations to determine molecular electrostatic potential (MEP) and dipole moments, correlating these properties with molecular structure. nih.gov

Molecular Dynamics (MD): MD simulations can model the conformational flexibility of the molecule, particularly the rotation around the ether linkage and the biphenyl bond. This is vital for understanding how the molecule will pack in a solid state or behave in a polymer matrix.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is particularly useful for studying the molecule's interaction with a larger system, such as an enzyme's active site. QM/MM methods have been employed to investigate the degradation mechanism of biphenyl and 4,4'-dichlorobiphenyl (B164843) by the BphA dioxygenase, elucidating the reaction pathway at an electronic level. researchgate.netnih.gov

Computational MethodPredicted PropertiesApplication Area
Density Functional Theory (DFT) HOMO/LUMO energies, molecular electrostatic potential, dipole moment.Design of organic electronic materials. nih.gov
Molecular Dynamics (MD) Conformational analysis, molecular packing, diffusion.Predicting solid-state properties and behavior in polymers.
QM/MM Reaction mechanisms, enzyme-substrate interactions.Understanding biodegradation pathways. nih.gov

Rational Design of Functionalized Derivatives with Tailored Properties

The true potential of this compound lies in its capacity as a scaffold for creating a vast library of functionalized derivatives. By strategically adding different chemical groups to the aromatic rings, its properties can be precisely tailored for specific applications.

The introduction of electron-withdrawing or electron-donating groups can systematically alter the electronic characteristics of the molecule. For example, adding fluoro or trifluoromethyl groups can lower the HOMO and LUMO energy levels, a common strategy in designing electron-transport materials. aalto.fi Conversely, attaching methoxy (B1213986) or methyl groups can raise the HOMO level, which is useful for hole-transport materials. aalto.finih.gov This principle has been applied to create functionalized phenoxy quinolines and N-acyl tryptophan derivatives where the tolyloxy moiety is part of a larger, functional molecule. mdpi.comnih.gov

Functional GroupPosition on ScaffoldPotential Effect on PropertiesTarget Application
-NO₂ (Nitro) Biphenyl or Tolyl ringElectron-withdrawing; enhances electron affinity.Electron-transport materials.
-OCH₃ (Methoxy) Biphenyl or Tolyl ringElectron-donating; modifies solubility and electronic properties. aalto.fiHole-transport materials, liquid crystals.
-CF₃ (Trifluoromethyl) Biphenyl or Tolyl ringStrongly electron-withdrawing; improves stability. aalto.fiOLEDs, high-performance polymers.
-Br (Bromo) Biphenyl or Tolyl ringProvides a site for further cross-coupling reactions. mdpi.comSynthesis of more complex derivatives.
-COOH (Carboxylic Acid) Biphenyl or Tolyl ringIncreases polarity; allows for polymer formation (polyesters, polyamides).Functional polymers, coordination chemistry.

Academic Studies on Environmental Fate and Degradation Pathways

As with any synthetic compound, a comprehensive understanding of the environmental persistence, mobility, and degradation of this compound is essential. Its structure, containing two stable aromatic rings and a diaryl ether bond, suggests a degree of recalcitrance in the environment. researchgate.net

Biodegradation: The primary route for the environmental breakdown of biphenyl-based compounds is microbial degradation. researchgate.net Aerobic bacteria often utilize dioxygenase enzymes, such as biphenyl 2,3-dioxygenase (BphA), to initiate the process by hydroxylating one of the aromatic rings. nih.gov This ring-opening pathway is the first step toward mineralization. However, the presence of the tolyloxy group may sterically hinder the enzyme's access to the biphenyl core, potentially slowing the degradation rate compared to unsubstituted biphenyl.

Photodegradation: While the C-O ether bond is generally stable, aromatic ethers can undergo photodegradation in the presence of UV light, especially in aqueous environments. Studies on related compounds like bisphenol S (BPS) have shown that aqueous photolysis can be a significant degradation pathway. industrialchemicals.gov.au

Bioaccumulation: Due to its low water solubility and high lipophilicity (hydrophobicity), this compound is expected to have a potential for bioaccumulation in the fatty tissues of organisms. Its environmental fate is likely similar to that of polychlorinated biphenyls (PCBs), which are known to be persistent and bioaccumulative. researchgate.net Future research will need to quantify its bioconcentration factor (BCF) and assess its long-term distribution in various environmental compartments, including soil, sediment, and water. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Tolyloxy)biphenyl, and how can reaction efficiency be optimized?

  • Methodology : The synthesis of biphenyl ether derivatives typically employs Ullmann coupling or nucleophilic aromatic substitution. For example, analogous compounds like 4'-(2,4-Difluorophenoxy)acetophenone are synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres . Optimization involves adjusting catalysts (e.g., CuI for Ullmann), solvents (DMSO or toluene), and temperature (80–120°C). Purity can be monitored via GC (>98% purity threshold recommended) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and FT-IR for functional group analysis. For biphenyl derivatives, comparative spectral databases (e.g., PubChem) are critical. Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight, as demonstrated for structurally similar compounds like 4-((4-(Allyloxy)phenyl)sulfonyl)phenol (m/z 290.33) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Adopt GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation):

  • Use PPE (gloves, lab coats, goggles) and work in fume hoods.
  • Store in airtight containers away from light, as degradation products may increase hazards over time .
  • Emergency procedures: Immediate rinsing for skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

  • Methodology :

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., DSC for melting point determination).
  • Solubility Analysis : Compare polar (DMSO) vs. nonpolar (hexane) solvents, noting temperature dependence. For example, biphenyl sulfonyl chlorides exhibit variable solubility in chloroform .
  • Reference Standards : Use certified analogs (e.g., 4-Ethylbiphenyl, CAS 5707-34-4) for calibration .

Q. What strategies improve the stability of this compound in long-term storage for material science applications?

  • Methodology :

  • Degradation Monitoring : Accelerated aging studies under UV light or elevated temperatures, analyzed via HPLC.
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition, a technique validated for liquid crystal precursors like 4-Cyano-4'-heptyloxybiphenyl .

Q. How can this compound be functionalized for use in drug discovery or advanced materials?

  • Methodology :

  • Sulfonation/Cross-Coupling : Introduce sulfonyl groups (e.g., biphenylsulfonyl chloride derivatives) for bioactive molecule synthesis .
  • Liquid Crystal Design : Modify alkyl/aryl substituents to tune mesophase behavior, as seen in 4-(trans-4-Pentylcyclohexyl)phenol derivatives .
  • Validation : Use XRD to confirm crystallinity and DSC for phase transition analysis .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized this compound?

  • Methodology :

  • GC-MS : Identify volatile byproducts (e.g., methyl biphenyl derivatives) with library matching .
  • HPLC-PDA : Detect nonvolatile impurities (e.g., unreacted precursors) at λ = 254 nm.
  • Thresholds : Limit impurities to <2% for pharmacological applications, as per guidelines for similar biphenylcarboxylates .

Data Contradiction Analysis

Q. How should conflicting data on the toxicity profile of this compound be addressed?

  • Methodology :

  • Literature Review : Cross-reference EPA peer-reviewed toxicological assessments for biphenyl derivatives, focusing on oral RfD (reference dose) and carcinogenicity thresholds .
  • In Silico Modeling : Use tools like EPA’s TEST to predict acute toxicity, comparing results with empirical LD50 data from safety sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.